molecular formula C15H14N4O3S B2482908 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1903848-72-5

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2482908
CAS No.: 1903848-72-5
M. Wt: 330.36
InChI Key: JOXLMOLOMRTGQJ-UHFFFAOYSA-N
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Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic chemical hybrid scaffold designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged heterocyclic structures—a 1,2,4-oxadiazole and an isoxazole—known for their significant role in drug discovery. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often employed to improve metabolic stability and membrane permeability in lead compounds . This heterocycle is found in a wide range of bioactive molecules and has been the subject of extensive synthetic and pharmacological studies . Furthermore, the 5-cyclopropylisoxazole moiety is a structural feature present in known bioactive molecules, including specific RET kinase inhibitors, highlighting the potential of this chemotype in the development of targeted therapies . The integration of these systems with a thiophene-acetamide linker creates a complex molecule with high potential for interrogating biological pathways and identifying novel therapeutic agents. Researchers can leverage this compound as a key intermediate or a core scaffold in projects aimed at kinase inhibition, oncological research, and the development of treatments for central nervous system disorders. Its structure offers multiple vectors for synthetic modification, enabling extensive structure-activity relationship studies. This product is intended for use in non-clinical laboratory settings.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(6-10-2-1-5-23-10)16-8-14-17-15(19-22-14)11-7-12(21-18-11)9-3-4-9/h1-2,5,7,9H,3-4,6,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXLMOLOMRTGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that integrates multiple pharmacologically significant moieties, including an oxadiazole and isoxazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's structure can be represented as follows:

(3 5 cyclopropylisoxazol 3 yl 1 2 4 oxadiazol 5 yl methyl)2 thiophen 2 yl acetamide\text{N }\left(\text{3 5 cyclopropylisoxazol 3 yl 1 2 4 oxadiazol 5 yl methyl}\right)-\text{2 thiophen 2 yl acetamide}

Molecular Formula: C_{12}H_{12}N_4O_2S

Molecular Weight: 276.32 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide array of biological activities including:

  • Anticancer Activity: Studies have shown that oxadiazole derivatives can inhibit tumor growth across various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
  • Antimicrobial Properties: The presence of thiophene and oxadiazole rings has been linked to enhanced antibacterial and antifungal activities. Compounds with these structures have shown efficacy against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with oxadiazole structures are known to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play critical roles in cancer progression and inflammation .
  • Interaction with Cellular Targets: The isoxazole moiety may facilitate interactions with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

Study 1: Antitumor Activity
A derivative of 1,2,4-oxadiazole was tested against a panel of human tumor cell lines. The study reported an IC50 value of approximately 92.4 µM for one compound against multiple cancer types, indicating moderate cytotoxicity. Further modifications led to derivatives with significantly improved activity (IC50 values as low as 1.143 µM against renal cancer) .

Study 2: Antimicrobial Efficacy
In another investigation, a series of oxadiazole-based compounds were evaluated for their antimicrobial properties. The results indicated that these compounds exhibited strong inhibitory effects on bacterial growth, with some achieving MIC values below 10 µg/mL against resistant strains .

Table 1: Biological Activities of Related Compounds

Compound NameStructure TypeIC50 (µM)Activity Type
Compound A1,2,4-Oxadiazole92.4Antitumor
Compound BIsoxazole Derivative1.143Antitumor (Renal)
Compound COxadiazole + Thiophene<10Antimicrobial

Table 2: Mechanistic Insights

MechanismDescription
Enzyme InhibitionInhibits carbonic anhydrase and HDACs
Protein InteractionBinds to proteins involved in apoptosis and cell cycle regulation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several analogs reported in recent literature (Table 1):

Compound Name Key Substituents Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Reference
Target Compound 5-cyclopropylisoxazol-3-yl, thiophen-2-yl N/A N/A N/A
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) Pyridin-3-yl, chlorophenoxy 118.1–119.9 99.0 4:1
N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) p-Tolyl, p-tolyloxy 78.4–79.8 99.1 2:1
N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropyl-2-(p-tolyloxy)acetamide (11i) 4-Chlorophenyl, p-tolyloxy 133.5–134.3 99.7 3:1
2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide derivatives (5a-s) Thiophen-2-ylmethyl, triazole-thio N/A N/A N/A

Key Observations :

  • Substituent Effects: The target compound’s 5-cyclopropylisoxazol-3-yl group distinguishes it from analogs with pyridinyl (11as), p-tolyl (12a), or chlorophenyl (11i) substituents .
  • Thiophene vs. Phenoxy Groups: The thiophen-2-yl acetamide moiety may confer distinct electronic and steric properties compared to phenoxy or tolyloxy groups in analogs like 11as and 12a.
  • Isomer Ratios : Analogs such as 11as and 12a exhibit rotameric isomerism (4:1 and 2:1 ratios, respectively) due to restricted rotation around the N–C bond, which could influence pharmacokinetics. The target compound’s isomer ratio remains uncharacterized but warrants investigation .

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